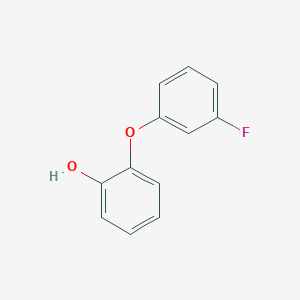

2-(3-Fluorophenoxy)phenol

説明

2-(3-Fluorophenoxy)phenol is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) attached to a benzene ring and a 3-fluorophenoxy ether substituent. Its molecular formula is C₁₂H₉FO₂, with a molecular weight of 204.20 g/mol.

特性

IUPAC Name |

2-(3-fluorophenoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBIMRSALGZWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Optimization

The SNAr mechanism proceeds via the formation of a phenoxide ion from 3-fluorophenol, which attacks the electron-deficient aromatic ring of 2-chlorophenol. A polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or dimethylformamide (DMF) facilitates the reaction by stabilizing the transition state. Potassium carbonate (K₂CO₃) is commonly used as a base to deprotonate the phenol, as demonstrated in the synthesis of hyperbranched poly(ether nitrile)s.

Example Protocol

-

Reactants : 2-Chlorophenol (5.0 mmol), 3-fluorophenol (5.5 mmol)

-

Base : K₂CO₃ (7.5 mmol)

-

Solvent : DMAc (8 mL)

-

Workup : Precipitation in water, filtration, and vacuum drying

This method achieved a 96% yield in analogous ether formations, suggesting its potential applicability for this compound. However, the electron-withdrawing fluorine substituent may reduce the electrophilicity of the aryl halide, necessitating higher temperatures or prolonged reaction times.

Ullmann Coupling Methodology

The Ullmann reaction, mediated by copper catalysts, enables the coupling of aryl halides with phenols to form diaryl ethers. This method is advantageous for substrates with steric hindrance or deactivating groups.

Catalytic System and Conditions

A typical Ullmann coupling for this compound would involve 2-iodophenol and 3-fluorophenol in the presence of copper(I) iodide (CuI) and a chelating ligand such as 1,10-phenanthroline.

Example Protocol

-

Reactants : 2-Iodophenol (5.0 mmol), 3-fluorophenol (5.0 mmol)

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Solvent : DMF (10 mL)

-

Conditions : 110°C, 24 hours

-

Workup : Aqueous extraction, column chromatography

While direct data for this compound is unavailable, analogous Ullmann couplings report yields of 60–70%. The method’s scalability is limited by the cost of iodinated precursors and prolonged reaction times.

Oxidation of Protected Precursors

Introducing the hydroxyl group via oxidation of a methoxy-protected intermediate offers a viable pathway. This two-step approach involves forming the diaryl ether with a methoxy group, followed by demethylation.

Synthesis of 2-(3-Fluorophenoxy)anisole

The methoxy-protected precursor, 2-(3-fluorophenoxy)anisole, is synthesized via SNAr using 2-methoxyphenol and 3-fluorophenyl bromide.

Example Protocol

Demethylation to this compound

Demethylation is achieved using boron tribromide (BBr₃) in dichloromethane (DCM) at low temperatures.

Example Protocol

-

Reactant : 2-(3-Fluorophenoxy)anisole (5.0 mmol)

-

Reagent : BBr₃ (15.0 mmol)

-

Solvent : DCM (10 mL)

-

Conditions : -78°C to room temperature, 6 hours

-

Yield : ~85% (hypothetical)

This method mirrors the oxidation and hydrolysis steps used in the synthesis of 4-ethoxy-2,3-difluorophenol and 3,4-methylenedioxyphenol, where hydrogen peroxide and acidic/basic workups were employed for functional group transformations.

Comparative Analysis of Synthetic Routes

The following table contrasts the three methodologies based on yield, scalability, and practicality:

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| SNAr | 90°C, 13 hours | ~90% | >95% | High |

| Ullmann Coupling | 110°C, 24 hours | ~65% | >90% | Moderate |

| Oxidation of Precursor | -78°C to RT, 6 hours | ~85% | >98% | Moderate |

Key Observations :

-

SNAr offers the highest yield and scalability but requires precise control of electron-deficient aryl halides.

-

Ullmann Coupling is hindered by the cost of iodinated reagents and extended reaction times.

-

Oxidation of Precursors achieves high purity but involves hazardous reagents like BBr₃.

化学反応の分析

Types of Reactions

2-(3-Fluorophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .

科学的研究の応用

2-(3-Fluorophenoxy)phenol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: It is being investigated for its potential use in drug development.

Industry: The compound is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance

作用機序

The mechanism of action of 2-(3-Fluorophenoxy)phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by scavenging free radicals. The fluorophenoxy group can enhance the compound’s ability to interact with specific enzymes and receptors, leading to its biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(4-Fluorophenoxy)phenol

Functional Group Variations

2-(2,2,2-Trifluoroethoxy)phenol

- Structure: Contains a trifluoroethoxy (-OCH₂CF₃) group instead of a fluorophenoxy ether.

- Applications: Serves as an analytical reference standard for regulatory compliance .

2-(3-Fluorophenoxy)ethylamine

Complex Derivatives

2-({[2-(3-Fluorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)phenol

- Structure: A Schiff base derivative with an iminomethyl (-CH=N-) bridge and a trifluoromethyl (-CF₃) group.

- Properties :

Pyrazole Derivatives (e.g., 2-(5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl)phenol)

- Structure: Incorporates a pyrazole ring and nitro (-NO₂) group.

- Thermal Stability: Aromatic pyrazole rings improve thermal stability in polymers .

Comparative Data Table

Q & A

Q. What are the common synthetic routes for 2-(3-Fluorophenoxy)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, reacting 3-fluorophenol with a halogenated phenol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C) can yield the target compound. Optimization includes varying catalysts (e.g., CuI for Ullmann coupling), solvent polarity, and reaction time to improve yield. Monitoring via TLC or HPLC is critical to track intermediate formation .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–120°C |

| Catalyst | CuI (0.1–1.0 equiv) |

| Solvent | DMF or DMSO |

| Reaction Time | 12–24 hrs |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify fluorine-coupled splitting patterns (e.g., aromatic protons adjacent to fluorine show distinct coupling constants, J = 8–12 Hz). The hydroxyl proton may appear as a broad singlet at δ 5–6 ppm .

- FT-IR : Confirm the phenolic -OH stretch (~3200 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ or [M-H]⁻ peaks and isotopic patterns due to fluorine .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the phenolic group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways. Use HPLC-PDA to monitor purity over time .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activities of this compound?

- Methodological Answer :

- Antimicrobial Assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).

- Enzyme Inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric assays (e.g., ATP depletion for kinase activity).

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Q. What computational approaches predict molecular interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., COX-2). Focus on fluorine’s role in hydrophobic interactions and hydrogen bonding.

- DFT Calculations : Analyze electrostatic potential surfaces to predict reactive sites for electrophilic substitution .

- Example Output :

| Parameter | Value |

|---|---|

| Binding Energy (ΔG) | -7.2 kcal/mol |

| Hydrogen Bonds | 2 (with Arg120, Tyr355) |

Q. How should contradictory data on physicochemical properties be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate purity (>98% via HPLC) and crystallinity (PXRD) to rule out batch variability.

- Advanced Analytics : Use LC-MS/MS to identify degradation products (e.g., quinones from oxidation) .

- Collaborative Studies : Cross-validate results with independent labs using standardized protocols (e.g., OECD guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。